molecular formula C18H19NO3S B14119597 N-(3-(2-methoxyphenyl)prop-2-yn-1-yl)-2,5-dimethylbenzenesulfonamide

N-(3-(2-methoxyphenyl)prop-2-yn-1-yl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B14119597
M. Wt: 329.4 g/mol
InChI Key: OODZKYKUZFYAIV-UHFFFAOYSA-N
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Description

N-(3-(2-methoxyphenyl)prop-2-yn-1-yl)-2,5-dimethylbenzenesulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, with additional methoxy and propynyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-methoxyphenyl)prop-2-yn-1-yl)-2,5-dimethylbenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxyphenylacetylene and 2,5-dimethylbenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2-methoxyphenylacetylene is reacted with 2,5-dimethylbenzenesulfonyl chloride under an inert atmosphere, typically nitrogen, at a temperature range of 0-5°C to prevent side reactions.

Industrial Production Methods

For industrial-scale production, the process may be optimized to include:

    Continuous Flow Reactors: To enhance the efficiency and yield of the reaction.

    Catalysts: Use of catalysts to lower the activation energy and increase the reaction rate.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-methoxyphenyl)prop-2-yn-1-yl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of sulfonamide derivatives.

Scientific Research Applications

N-(3-(2-methoxyphenyl)prop-2-yn-1-yl)-2,5-dimethylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-(2-methoxyphenyl)prop-2-yn-1-yl)-2,5-dimethylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. For instance, in medicinal chemistry, it may modulate the activity of serotonin receptors, leading to its antidepressant effects . The compound’s structure allows it to fit into the active sites of these targets, altering their function and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(2-methoxyphenyl)prop-2-yn-1-yl)-2,5-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and propynyl groups, along with the sulfonamide moiety, make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H19NO3S

Molecular Weight

329.4 g/mol

IUPAC Name

N-[3-(2-methoxyphenyl)prop-2-ynyl]-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C18H19NO3S/c1-14-10-11-15(2)18(13-14)23(20,21)19-12-6-8-16-7-4-5-9-17(16)22-3/h4-5,7,9-11,13,19H,12H2,1-3H3

InChI Key

OODZKYKUZFYAIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC#CC2=CC=CC=C2OC

Origin of Product

United States

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